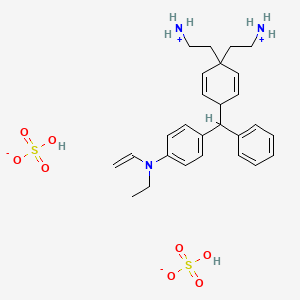
Diethoxyphenylarsine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethoxyphenylarsine is an organoarsenic compound with the molecular formula C10H15AsO2. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound consists of a phenyl group attached to an arsenic atom, which is further bonded to two ethoxy groups. This structure imparts distinct reactivity and functionality to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethoxyphenylarsine can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with ethanol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: Diethoxyphenylarsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylarsinic acid derivatives.
Reduction: Reduction reactions can convert this compound to phenylarsine or other lower oxidation state arsenic compounds.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Phenylarsinic acid derivatives.
Reduction: Phenylarsine and related compounds.
Substitution: Various substituted phenylarsine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethoxyphenylarsine has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound’s unique properties make it useful in studying arsenic’s biological effects and interactions.
Medicine: Research into potential therapeutic applications, including its use in drug development, is ongoing.
Industry: this compound is employed in the production of specialized materials and as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism by which diethoxyphenylarsine exerts its effects involves its interaction with various molecular targets. The arsenic atom in the compound can form bonds with sulfur-containing biomolecules, disrupting their normal function. This interaction can affect cellular processes and pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Phenylarsine oxide: Similar structure but lacks the ethoxy groups.
Phenylarsinic acid: An oxidized form of diethoxyphenylarsine.
Triphenylarsine: Contains three phenyl groups attached to arsenic instead of ethoxy groups.
Uniqueness: this compound’s unique combination of ethoxy groups and a phenylarsine core imparts distinct reactivity and functionality, making it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
3141-11-5 |
|---|---|
Molekularformel |
C10H15AsO2 |
Molekulargewicht |
242.15 g/mol |
IUPAC-Name |
diethoxy(phenyl)arsane |
InChI |
InChI=1S/C10H15AsO2/c1-3-12-11(13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
ULOMHJHLRPIMGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[As](C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetradecahydrocyclododeca[c]furan](/img/structure/B13825840.png)
![(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B13825844.png)

![4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid](/img/structure/B13825862.png)
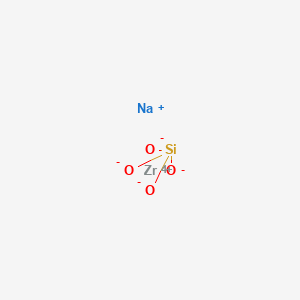
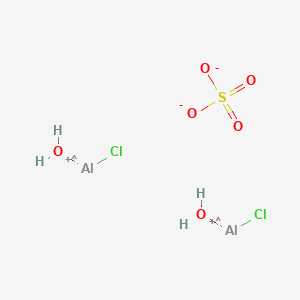


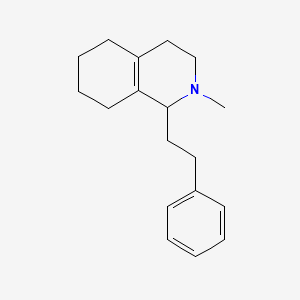
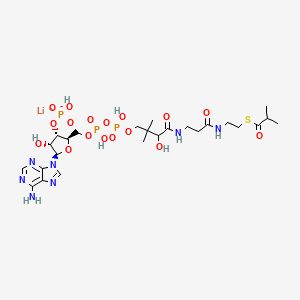
![beta-D-Glucopyranoside, 4-methylphenyl 4,6-O-[(R)-phenylmethylene]-1-thio-, 2,3-dibenzoate](/img/structure/B13825899.png)
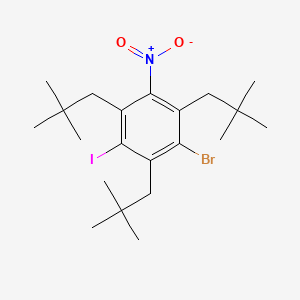
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B13825910.png)
